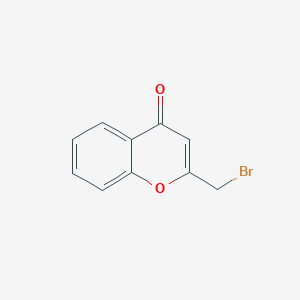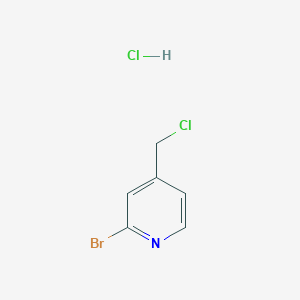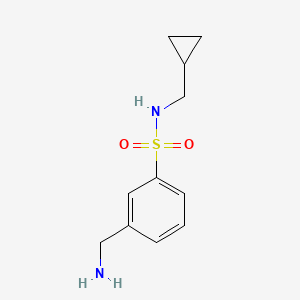
5-Chloro-7-methyl-2-(pyridin-4-yl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-methyl-2-(pyridin-4-yl)indoline: is a synthetic organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline typically involves multi-step organic reactions
Indoline Core Synthesis: The indoline core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Chlorination: The chloro group can be introduced using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Methylation: The methyl group can be added using methylating agents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Pyridin-4-yl Group Introduction: The pyridin-4-yl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated indoline in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into its reduced forms.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chloro group, forming new derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (Et₃N).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of substituted indoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Indoline derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests it may interact with biological targets, leading to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and dyes. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets. The chloro and pyridin-4-yl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(pyridin-4-yl)indoline: Lacks the methyl group at the 7th position.
7-Methyl-2-(pyridin-4-yl)indoline: Lacks the chloro group at the 5th position.
5-Chloro-7-methylindoline: Lacks the pyridin-4-yl group.
Uniqueness
5-Chloro-7-methyl-2-(pyridin-4-yl)indoline is unique due to the presence of all three functional groups (chloro, methyl, and pyridin-4-yl) on the indoline core. This combination of groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H13ClN2 |
|---|---|
Peso molecular |
244.72 g/mol |
Nombre IUPAC |
5-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H13ClN2/c1-9-6-12(15)7-11-8-13(17-14(9)11)10-2-4-16-5-3-10/h2-7,13,17H,8H2,1H3 |
Clave InChI |
AKTFDPCEZXGLIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1NC(C2)C3=CC=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


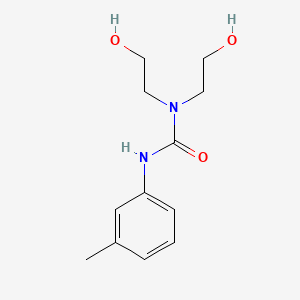

![6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11869991.png)
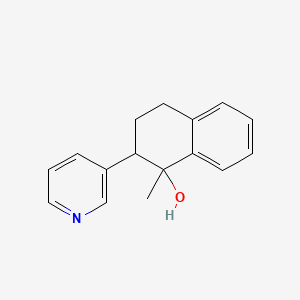
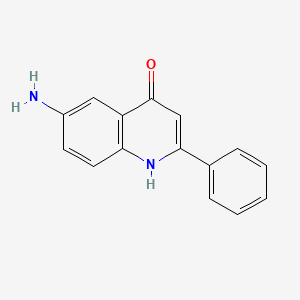



![[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11870036.png)

